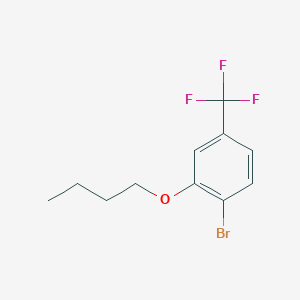

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1-bromo-2-butoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYDJHQOBPJIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Etherification

- Reagents: 2-hydroxy-4-(trifluoromethyl)benzene or phenol derivative, butyl bromide or butyl alcohol with a dehydrating agent

- Conditions: Heating in the presence of potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or DMF

- Outcome: Formation of 2-butoxy-4-(trifluoromethyl)benzene

Step 2: Bromination

- Reagents: Bromine (Br₂), iron powder or FeBr₃ catalyst

- Conditions: Reflux in acetic acid or chlorobenzene, with slow addition of bromine

- Outcome: Bromination at the ortho position relative to the butoxy group, yielding This compound

Research Data:

This approach aligns with the synthesis of similar aromatic compounds, emphasizing regioselectivity and reaction control to prevent polybromination.

Data Summary Table

| Method | Starting Material | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct Bromination | 2-butoxy-4-(trifluoromethyl)benzene | Br₂, Fe or FeBr₃ | Reflux, controlled addition, organic solvent | ~60-70 | Regioselective ortho bromination |

| Nucleophilic Substitution | Fluorinated aromatic derivatives | PBr₃, N-bromosuccinimide, DMF | Elevated temperature | Variable | Less regioselective, depends on precursor |

| Multi-step Ether + Bromination | Phenol derivative + butyl bromide | NaH or K₂CO₃, Br₂, Fe or FeBr₃ | Ether: reflux; Bromination: reflux | 60-68 | Effective for regioselective synthesis |

Research Findings and Considerations

- Selectivity Control: Bromination typically occurs ortho to the butoxy group due to its activating effect, which guides electrophilic substitution.

- Reaction Optimization: Temperature, reagent addition rate, and catalyst choice significantly influence yield and regioselectivity.

- Environmental and Cost Factors: Using common solvents like acetic acid or chlorobenzene and avoiding harsh conditions improves process sustainability.

- Purification: Standard purification involves washing, extraction, and chromatography to isolate high-purity product.

化学反応の分析

Types of Reactions

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-butoxy-4-(trifluoromethyl)benzene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Products include azides, thiols, and amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 2-butoxy-4-(trifluoromethyl)benzene.

科学的研究の応用

Chemistry

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The butoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The compound can be reduced to yield 2-butoxy-4-(trifluoromethyl)benzene .

Biology and Medicine

Research has explored the potential of this compound as a bioactive compound in drug discovery:

- Therapeutic Properties : Studies indicate that it may possess anti-inflammatory and anticancer activities. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility allows it to be employed in various formulations requiring specific reactivity or stability .

Data Table: Chemical Transformations

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Substitution | This compound + Nucleophile | Amines, Thiols | Polar aprotic solvents |

| Oxidation | This compound + Oxidizing Agent | Aldehydes, Carboxylic Acids | Potassium permanganate |

| Reduction | This compound + Reducing Agent | 2-butoxy-4-(trifluoromethyl)benzene | Lithium aluminum hydride |

Case Study 1: Drug Discovery

In recent studies, derivatives of this compound were synthesized and evaluated for their anticancer properties. The compounds demonstrated significant efficacy against pancreatic cancer cells, highlighting the potential for developing new therapeutic agents .

Case Study 2: Specialty Chemicals Production

A research project focused on utilizing this compound in the formulation of specialty coatings. The unique properties conferred by the trifluoromethyl group allowed for enhanced durability and resistance to environmental factors .

作用機序

The mechanism of action of 1-bromo-2-butoxy-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

*Molecular weight calculated based on formula.

Reactivity and Functional Group Effects

- Bromine Reactivity : The bromine atom in all listed compounds enables nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings. However, electron-withdrawing groups (e.g., -CF₃, -SO₂Me) at the 4-position increase the electrophilicity of the aromatic ring, accelerating SNAr reactions compared to electron-donating groups like -OBut .

- Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (in the target compound) provides stronger electron-withdrawing effects than -OCF₃, making the former more reactive in electrophilic substitutions but less stable under basic conditions .

Research Findings and Challenges

- Synthetic Challenges: Separation of regioisomers (e.g., branched byproducts in trifluoromethylthio-substituted analogues) remains problematic due to similar physical properties, as noted in Sandmeyer reactions .

- Analytical Limitations : NMR characterization of fluorinated derivatives is complicated by C–F coupling, which obscures carbon signals in ¹³C spectra .

生物活性

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃BrF₃O

- Molecular Weight : 303.13 g/mol

- IUPAC Name : this compound

The compound features a bromine atom, a butoxy group, and a trifluoromethyl group attached to a benzene ring, which may contribute to its unique biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, various brominated aromatic compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the bromine atom is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes .

The proposed mechanism of action for this compound involves:

- Membrane Disruption : The lipophilic nature of the butoxy and trifluoromethyl groups may facilitate the incorporation of the compound into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, thereby reducing their growth rates.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of various brominated compounds, including derivatives similar to this compound. The minimum inhibitory concentrations (MICs) were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions exhibited MIC values as low as 0.5 μg/mL, showcasing their potential as effective antibacterial agents . -

Toxicological Assessment :

Toxicological studies have assessed the effects of this compound on mammalian cells. In vitro assays revealed cytotoxic effects at high concentrations, particularly affecting liver and kidney cell lines. The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg in animal models, indicating a need for caution in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Membrane disruption, enzyme inhibition |

| 4-Bromophenyl derivatives | High | Low | Membrane disruption |

| Trifluoromethylated phenols | High | Moderate | Enzyme inhibition |

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-2-butoxy-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer: Two primary approaches are used:

- Nucleophilic Substitution: React 2-butoxy-4-(trifluoromethyl)benzene with a brominating agent (e.g., NBS or Br₂ in the presence of a Lewis acid like FeBr₃). The butoxy group acts as an electron-donating group, directing bromination to the ortho position .

- Etherification Post-Bromination: Brominate 4-(trifluoromethyl)benzene first via electrophilic substitution, followed by introducing the butoxy group using Williamson ether synthesis (e.g., K₂CO₃, butanol, and a phase-transfer catalyst) .

- Yield Optimization: Lower temperatures (0–5°C) reduce side reactions like polybromination. Anhydrous conditions are critical due to the hydrolytic sensitivity of trifluoromethyl groups .

Q. How can researchers confirm the regioselectivity of bromine substitution in this compound?

- Methodological Answer:

- NMR Analysis: The -NMR chemical shift of the aromatic proton adjacent to the bromine (ortho position) typically appears downfield (~7.5–8.0 ppm) due to deshielding. The butoxy group’s protons resonate as a triplet (~1.0 ppm for CH₃) and multiplet (~1.5–1.7 ppm for CH₂) .

- X-ray Crystallography: Resolve the crystal structure to unambiguously assign substituent positions (as seen in analogous compounds like 4-bromo-1,2-diaminobenzene) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer:

- Storage: Store at 0–6°C in amber glass vials to prevent light-induced degradation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents, as brominated aromatics may release HBr under harsh conditions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzene ring in cross-coupling reactions?

- Methodological Answer: The trifluoromethyl group deactivates the ring, making Suzuki-Miyaura coupling challenging. To enhance reactivity:

- Use Pd(PPh₃)₄ with a bulky ligand (e.g., SPhos) to stabilize the transition state.

- Employ microwave-assisted heating (100–120°C) to accelerate coupling with boronic acids .

- Note: The butoxy group may compete as a directing group, requiring protective strategies (e.g., silylation) .

Q. What analytical techniques resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer:

- HPLC-MS: Combine retention time with mass-to-charge ratio (m/z) to identify impurities (e.g., debrominated by-products, m/z = 223.1).

- -NMR: Detect trifluoromethyl group integrity; a singlet at ~-60 ppm confirms no degradation .

- Elemental Analysis: Cross-check Br and F content against theoretical values (C₁₁H₁₂BrF₃O: Br = 25.1%, F = 19.8%) .

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

- Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis set to model hydrolysis pathways.

- Acidic Conditions: Protonation of the butoxy oxygen leads to ether cleavage (ΔG‡ ≈ 25 kcal/mol).

- Basic Conditions: OH⁻ attack on the trifluoromethyl carbon is less favorable (ΔG‡ ≈ 40 kcal/mol) .

- Experimental Validation: Perform kinetic studies in buffered solutions (pH 1–14) monitored by UV-Vis spectroscopy (λ = 270 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。